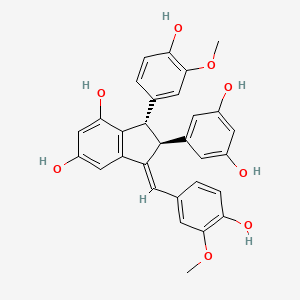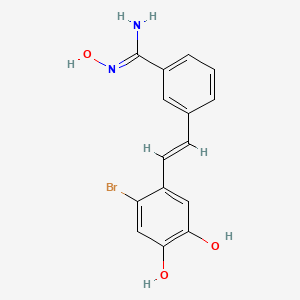
Antibacterial agent 80
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial Agent 80 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, agriculture, and industry, to combat bacterial infections and contamination. The compound is particularly effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against bacterial resistance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 80 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction between an aromatic aldehyde and a primary amine. This is followed by a series of functional group modifications, such as halogenation, nitration, or sulfonation, to enhance the antibacterial activity of the compound. The reaction conditions usually require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of large quantities of raw materials, solvents, and catalysts, which are carefully monitored to minimize waste and environmental impact. The final product is then purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: Antibacterial Agent 80 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates, which can further react with bacterial cell components.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s antibacterial efficacy.
Substitution: Halogenation and nitration are common substitution reactions that enhance the antibacterial properties of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains.
科学研究应用
Antibacterial Agent 80 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antibacterial action and the development of new antibacterial agents.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and to develop new strategies for combating bacterial infections.
Medicine: Incorporated into pharmaceutical formulations to treat bacterial infections, particularly those caused by resistant strains.
Industry: Used in the formulation of disinfectants and preservatives to prevent bacterial contamination in various products, including food and cosmetics.
作用机制
The mechanism of action of Antibacterial Agent 80 involves multiple pathways:
Cell Wall Synthesis Inhibition: The compound interferes with the synthesis of bacterial cell walls, leading to cell lysis and death.
Protein Synthesis Inhibition: It binds to bacterial ribosomes, preventing the synthesis of essential proteins required for bacterial growth and replication.
DNA Replication Inhibition: The compound can also interfere with bacterial DNA replication, leading to the inhibition of bacterial cell division.
Molecular Targets and Pathways: The primary molecular targets of this compound include bacterial enzymes involved in cell wall synthesis, ribosomal subunits, and DNA gyrase. By targeting these critical components, the compound effectively disrupts bacterial cellular processes, leading to bacterial death.
相似化合物的比较
Antibacterial Agent 80 is unique in its broad-spectrum activity and multiple mechanisms of action. Similar compounds include:
Penicillin: Primarily targets cell wall synthesis but is less effective against resistant strains.
Tetracycline: Inhibits protein synthesis but has a narrower spectrum of activity.
Ciprofloxacin: Targets DNA replication but is associated with higher resistance rates.
Uniqueness: this compound stands out due to its ability to target multiple bacterial pathways simultaneously, reducing the likelihood of resistance development. Its broad-spectrum activity makes it a versatile and valuable tool in various applications.
属性
分子式 |
C14H21N3S2 |
|---|---|
分子量 |
295.5 g/mol |
IUPAC 名称 |
N-butyl-2-butylsulfanylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H21N3S2/c1-3-5-8-15-12-11-7-10-18-13(11)17-14(16-12)19-9-6-4-2/h7,10H,3-6,8-9H2,1-2H3,(H,15,16,17) |
InChI 键 |
FLGIFOSSAINPOK-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=C2C=CSC2=NC(=N1)SCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


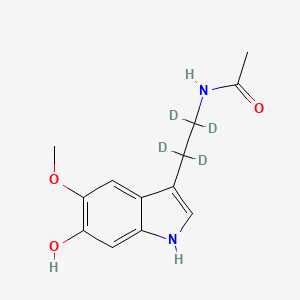
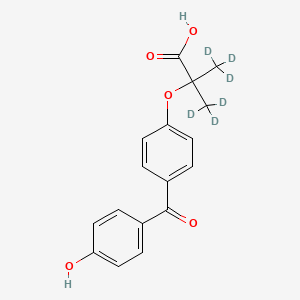
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
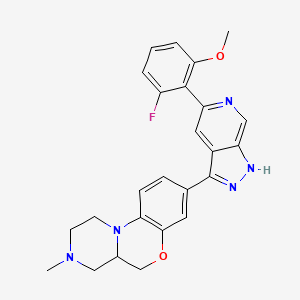
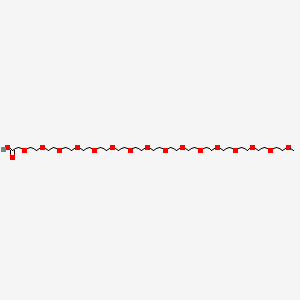
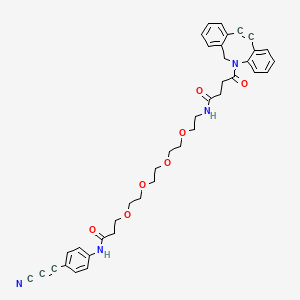
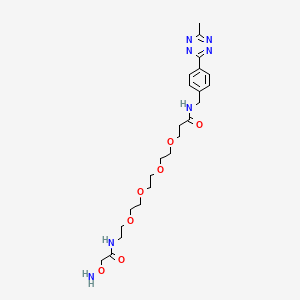
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)



